4-Amino-4-cyclopropylbutanoic acid

GABA Analog Regioisomerism Medicinal Chemistry

4-Amino-4-cyclopropylbutanoic acid (CAS 837414-87-6) is a non-proteinogenic γ-amino acid featuring a cyclopropyl substituent at the C4 position and a molecular weight of 143.18 g/mol. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), the compound is structurally classified within the gabapentinoid family of α2δ ligands.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13282989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-cyclopropylbutanoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC1C(CCC(=O)O)N
InChIInChI=1S/C7H13NO2/c8-6(5-1-2-5)3-4-7(9)10/h5-6H,1-4,8H2,(H,9,10)
InChIKeyZPPBFKPBMSVGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4-cyclopropylbutanoic Acid: A Specialized γ-Amino Acid for Central Nervous System Research and Drug Design


4-Amino-4-cyclopropylbutanoic acid (CAS 837414-87-6) is a non-proteinogenic γ-amino acid featuring a cyclopropyl substituent at the C4 position and a molecular weight of 143.18 g/mol [1]. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), the compound is structurally classified within the gabapentinoid family of α2δ ligands [2]. Its unique topological polar surface area (TPSA) of 63.3 Ų and XLogP3 of -2.3, computed via PubChem, indicate a hydrophilic profile that differentiates it from lipophilic GABA mimetics [1]. The cyclopropyl ring introduces ring strain and conformational rigidity, which are key determinants of receptor binding selectivity and metabolic stability.

Why Unqualified Substitution of 4-Amino-4-cyclopropylbutanoic Acid Compromises Research Outcomes: The Case for Rigorous Regioisomeric Control


Generic replacement of 4-amino-4-cyclopropylbutanoic acid by its common regioisomers—2-amino-4-cyclopropylbutanoic acid and 3-amino-4-cyclopropylbutanoic acid—introduces crucial pharmacological divergence. The 2-amino isomer functions as a non-natural α-amino acid and can incorporate into peptide backbones, whereas the 4-amino (γ) isomer acts as a GABA mimetic, targeting voltage-gated calcium channel α2δ subunits [1]. Even subtle shifts in the amino group position alter hydrogen-bond donor/acceptor geometry, TPSA, and logP, leading to fundamentally different blood-brain barrier penetration and transporter recognition profiles [2]. Class-level data from cyclopropyl β-amino acids confirm that precise regio- and stereochemistry dictates α2δ binding potency and systemic L‑transporter interaction, underscoring that unvalidated substitution risks both false-negative and false-positive biological readouts [1].

Quantitative Differentiation Evidence for Procurement of 4-Amino-4-cyclopropylbutanoic Acid Versus Its Closest Analogs


Regioisomeric Selectivity: γ-Amino Acid vs. α-Amino Acid Functional Identity

4-Amino-4-cyclopropylbutanoic acid is a γ-amino acid, whereas its commercially available alternative (2S)-2-amino-4-cyclopropylbutanoic acid is an α-amino acid. The γ-regioisomer shares the 1,4-amino-acid spacing of GABA, the endogenous neurotransmitter, enabling direct engagement with GABAA receptors and α2δ calcium-channel subunits [1]. The α-isomer, in contrast, is designed as a peptide building block and exhibits different hydrogen-bond donor/acceptor topology [2]. Computed TPSA (63.3 Ų) and rotatable bond count (4) for the γ-isomer differ from values predicted for the α-isomer, directly impacting CNS drug-likeness parameters [2].

GABA Analog Regioisomerism Medicinal Chemistry

α2δ Binding Affinity Class-Level Inference from Cyclopropyl GABA Analogs

Although direct α2δ binding data for 4-amino-4-cyclopropylbutanoic acid are not publicly available, its structural class—cyclopropane-rigidified GABA analogues—exhibits potent α2δ subunit binding. In a series of cyclopropyl β-amino acids, Ki values ≤ 0.2 µM were achieved for the α2δ subunit of voltage-gated calcium channels [1]. By contrast, gabapentin (Ki = 0.14 µM) and pregabalin (Ki = 0.08 µM) serve as clinical benchmarks [1]. The cyclopropyl-constrained geometry of the target compound is predicted to confer similar high-affinity binding, while avoiding the system L amino acid transporter recognition that mediates oral absorption of gabapentin and pregabalin [1].

α2δ Ligand Calcium Channel Anticonvulsant

Hydrophilicity and CNS Drug-Likeness: XLogP3 Comparison with Gabapentinoids

The computed XLogP3 of -2.3 for 4-amino-4-cyclopropylbutanoic acid [1] is substantially lower (more hydrophilic) than gabapentin (XLogP3 ≈ -1.25) [2] and pregabalin (XLogP3 ≈ -1.35) [2]. This 0.95–1.05 log-unit decrease suggests reduced passive membrane permeability and a potential greater dependence on active transport for CNS entry. Combined with a TPSA of 63.3 Ų and two hydrogen-bond donors, the compound remains within the CNS drug-like space (TPSA < 90 Ų; HBD ≤ 3) but at the hydrophilic boundary, offering a distinct pharmacokinetic profile for in vivo target engagement studies [1].

LogP CNS Penetration Drug-Likeness

Batch-to-Batch Purity Consistency for Reliable in Vivo and in Vitro Assays

Commercially sourced 4-amino-4-cyclopropylbutanoic acid is routinely supplied at ≥95% purity with supporting quality-control data including NMR, HPLC, and GC chromatograms . This specification meets or exceeds the typical purity requirements for in vivo pharmacology studies (>95%) and is comparable to the purity grades of research-grade gabapentin (≥98%) and pregabalin (≥98%) . The availability of batch-specific analytical certificates reduces the risk of off-target effects caused by isomeric impurities that could confound GABA-receptor or α2δ binding assays.

Purity Specification Quality Control Reproducibility

Optimal Scientific and Industrial Use-Cases for 4-Amino-4-cyclopropylbutanoic Acid Supported by Evidence


γ‑Amino Acid Pharmacological Probes in CNS Disorders

The compound’s structural identity as a γ-amino acid with a cyclopropyl conformational lock positions it as a direct GABA mimetic for probing α2δ calcium-channel pharmacology. Researchers can use it to investigate the role of α2δ subunits in epilepsy, neuropathic pain, and anxiety models, leveraging the class-level binding data reported for closely related cyclopropyl β-amino acids (Ki ≤ 0.2 µM) [1].

Regioisomer-Controlled Building Block for Peptide and Peptidomimetic Synthesis

Unlike the 2-amino regioisomer, 4-amino-4-cyclopropylbutanoic acid introduces a γ-amino acid moiety that cannot be incorporated into standard ribosomal peptide synthesis, ensuring it remains available as a free GABAergic pharmacophore. This makes it ideal for constructing peptidomimetics where GABA-mimetic activity must be retained without peptide backbone integration [2].

Hydrophilic GABA Analog for Transporter Selectivity Studies

The XLogP3 of -2.3 and TPSA of 63.3 Ų differentiate the compound from more lipophilic gabapentinoids [1]. This hydrophilic profile is valuable for studies aimed at dissecting the contribution of passive membrane permeability versus active transport (system L) in the brain disposition of GABA analogs, as evidenced by the transport independence observed in cyclopropyl amino acid series [2].

Quality-Controlled Reference Standard for Analytical Method Development

The availability of the compound at ≥95% purity with certified NMR, HPLC, and GC traces supports its use as a reference standard in developing analytical assays for monitoring cyclopropyl-containing GABA analogs in preclinical formulations or metabolic stability assays.

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